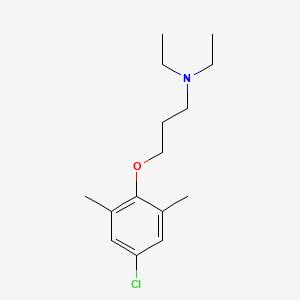![molecular formula C23H16N2O9 B4915673 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] CAS No. 128007-92-1](/img/structure/B4915673.png)
4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] is an organic compound that belongs to the class of phthalimides It is characterized by the presence of two phthalimide groups connected by a carbonyl bridge and further substituted with carboxyethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] typically involves the reaction of phthalic anhydride with amino acids such as glycine. The process can be catalyzed by various agents, including tetra-butylammonium iodide (TBAI) and tert-butyl hydrogen peroxide (TBHP), which facilitate the formation of the phthalimide ring through intramolecular cyclization . The reaction conditions often require refluxing in organic solvents to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] may involve the use of phthalic anhydride and ammonium carbonate or urea under controlled heating conditions . This method ensures a high yield and purity of the final product, making it suitable for large-scale applications.
化学反应分析
Types of Reactions
4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl bridge or the phthalimide rings.
Substitution: The carboxyethyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s structural features make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of biodegradable polymers and other advanced materials.
作用机制
The mechanism of action of 4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] involves its interaction with various molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their activity and function. The carboxyethyl groups enhance its solubility and facilitate its interaction with biological molecules, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the carboxyethyl groups.
N-(2-carboxyethyl)phthalimide: A related compound with only one phthalimide ring and a carboxyethyl group.
4,4’-Carbonyldimorpholine: Another compound with a carbonyl bridge but different substituents.
Uniqueness
4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] is unique due to its dual phthalimide rings connected by a carbonyl bridge and the presence of carboxyethyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
IUPAC Name |
3-[5-[2-(2-carboxyethyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O9/c26-17(27)5-7-24-20(31)13-3-1-11(9-15(13)22(24)33)19(30)12-2-4-14-16(10-12)23(34)25(21(14)32)8-6-18(28)29/h1-4,9-10H,5-8H2,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYRTGDKVKKBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCC(=O)O)C(=O)N(C2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367266 |
Source


|
| Record name | STK299747 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128007-92-1 |
Source


|
| Record name | STK299747 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(methylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4915621.png)


![5-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-methoxybenzamide](/img/structure/B4915630.png)


![2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}ACETAMIDE](/img/structure/B4915648.png)

![N-[2-[(2-hydroxy-4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide](/img/structure/B4915653.png)



